molecular formula C9H8FN B2363505 7-Fluoro-2-methyl-1H-indole CAS No. 432025-24-6

7-Fluoro-2-methyl-1H-indole

Cat. No.: B2363505
CAS No.: 432025-24-6
M. Wt: 149.168
InChI Key: KGIYTULTJAPITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the indole ring enhances its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1H-indole typically involves the fluorination of 2-methylindole. One common method is the electrophilic substitution reaction where 2-methylindole is treated with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

    Nitration: of 2-methylindole to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Diazotization: followed by fluorination to replace the diazonium group with a fluorine atom.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions:

    Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products:

    Halogenated indoles: Products from halogenation reactions.

    Oxindoles: Products from oxidation reactions.

    Reduced indoles: Products from reduction reactions.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-1H-indole involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability. It can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

    2-Methylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-Fluoroindole: Lacks the methyl group, affecting its reactivity and applications.

    Indole: The parent compound without any substituents, used widely in organic synthesis and medicinal chemistry.

Uniqueness: 7-Fluoro-2-methyl-1H-indole is unique due to the combined presence of both a fluorine atom and a methyl group, which enhances its chemical stability, reactivity, and biological activity compared to its non-fluorinated or non-methylated counterparts .

Properties

IUPAC Name

7-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIYTULTJAPITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432025-24-6
Record name 7-fluoro-2-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1600 ml of a 0.5M solution of isopropenylmagnesium bromide in THF are cooled to −25° C. under an argon atmosphere, a solution of 37.65 g of 2-fluoronitrobenzene in 250 ml of THF is then added dropwise and the mixture is left stirring at −20° C. for 1 hour. The reaction mixture is poured into a saturated NH4Cl solution, the aqueous phase is extracted with ether and the combined organic phases are concentrated under vacuum. The residue is taken up in water and extracted with DCM, the organic phase is washed with water and with a saturated NaCl solution and dried over MgSO4, and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, elution being carried out with a cyclohexane/EtOAc mixture (95/5; v/v). 12.35 g of the expected compound are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
37.65 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.